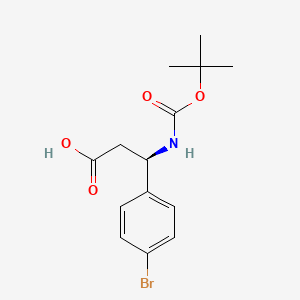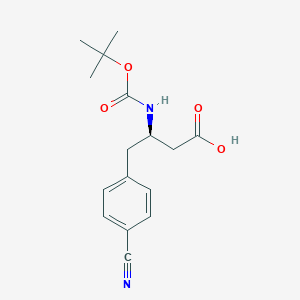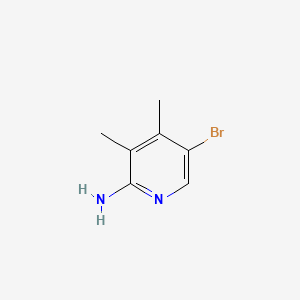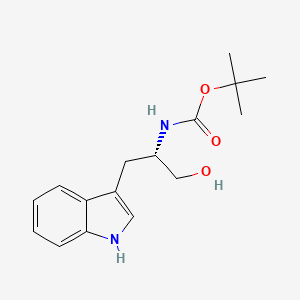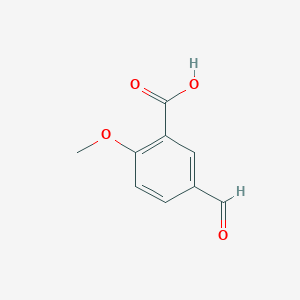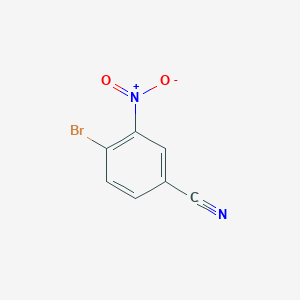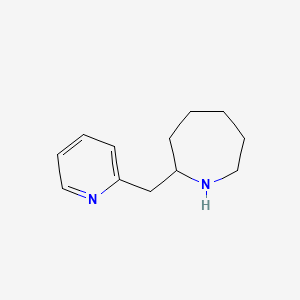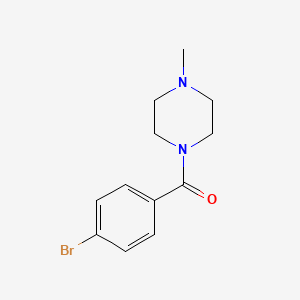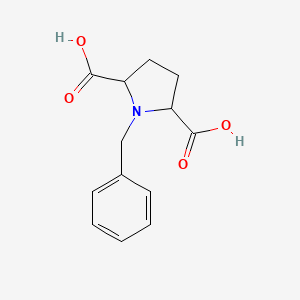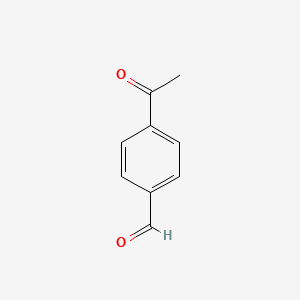
4-Acetylbenzaldehyde
Übersicht
Beschreibung
4-Acetylbenzaldehyde, also known as 4-formylacetophenone, is an organic compound with the molecular formula C9H8O2. It is characterized by the presence of both an aldehyde and a ketone functional group attached to a benzene ring. This compound is a yellow liquid with a distinct aromatic odor and is used in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Acetylbenzaldehyde can be synthesized through several methods. One common method involves the condensation reaction between benzaldehyde and acetophenone in the presence of sodium acetate and hydrochloric acid as catalysts. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for large-scale production and yields high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-acetylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be selectively reduced to 4-acetylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromination with bromine in the presence of iron(III) bromide as a catalyst.
Major Products Formed:
Oxidation: 4-Acetylbenzoic acid.
Reduction: 4-Acetylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Acetylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: this compound is used in the manufacture of fragrances, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-acetylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of alcohols. In oxidation reactions, it is attacked by electrophilic oxidizing agents, resulting in the formation of carboxylic acids. The presence of both aldehyde and ketone groups allows for diverse reactivity and interaction with various chemical species .
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: Lacks the acetyl group and is less reactive in certain substitution reactions.
Acetophenone: Lacks the aldehyde group and has different reactivity in oxidation and reduction reactions.
4-Acetylbenzoic acid: An oxidized form of 4-acetylbenzaldehyde with different chemical properties.
Uniqueness: this compound is unique due to the presence of both aldehyde and ketone functional groups on the same benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications.
Eigenschaften
IUPAC Name |
4-acetylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFKRVMXIVSARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188115 | |
| Record name | Benzaldehyde, 4-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3457-45-2 | |
| Record name | Benzaldehyde, 4-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the challenges in selectively reducing 4-acetylbenzaldehyde, and how have researchers addressed them?
A1: this compound presents a challenge for selective reduction due to the presence of both aldehyde and ketone functional groups. Researchers have explored several strategies to selectively reduce one group over the other. One approach involves using a combination of protective groups and solid supports. For instance, the formyl group of this compound can be selectively protected by reacting it with sodium bisulfite. [] This adduct can then be supported on silica gel, allowing for selective reduction of the ketone group to 4-(1-hydroxyethyl)benzaldehyde using diborane. [] Another approach utilizes selective reducing agents like potassium triborohydride (KB3H8), which exhibits good selectivity for the reduction of aldehydes over ketones. [] This selectivity allows for the preferential reduction of the aldehyde group in this compound, even in the presence of a ketone. []
Q2: How can we control the selectivity of acetal formation in this compound?
A2: The selectivity of acetal formation in this compound can be controlled by carefully choosing the reaction conditions and catalysts. Tetrafluoroboric acid adsorbed on silica gel (HBF4-SiO2) has been shown to be an effective catalyst for the selective protection of aldehydes and ketones as acetals and ketals. [] In the case of this compound, this catalyst allows for exclusive acetal formation of the aldehyde carbonyl group, even in the presence of the ketone group. [] This selectivity is attributed to the higher electrophilicity of the aldehyde carbonyl group compared to the ketone carbonyl group.
Q3: Can vibrational strong coupling (VSC) be used to control chemical reactions involving this compound?
A3: Yes, recent research has demonstrated the potential of VSC to control site-selective reactions in molecules like this compound. [] By placing the molecule inside a Fabry-Perot (FP) cavity, researchers can achieve VSC between the molecule's vibrational modes and the resonant cavity photons. This coupling can modify the energy landscape of the molecule and influence its reactivity. For example, researchers achieved site-selective reduction of the ketone group in this compound by tuning the FP cavity to maximize VSC with the ketone carbonyl stretch vibration. [] This approach highlights the potential of VSC as a tool for controlling chemical reactions with high precision.
Q4: What are some alternative protecting groups for selective modifications of this compound?
A4: Besides sodium bisulfite, Girard’s reagents have been successfully utilized as protecting groups for carbonyl compounds like this compound. [] These reagents form water-soluble hydrazones with carbonyl compounds, allowing for their separation from other reaction components. This approach enabled the selective protection of the ketone group in this compound, leading to the synthesis of 1-(4-formylphenyl)ethanol after reduction and hydrolysis. [] This example demonstrates the versatility of different protecting groups for achieving desired selectivity in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



